4-Bromo-6-fluoro-1,3-dioxaindane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQQOCMXVJSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Bromo 6 Fluoro 1,3 Dioxaindane
Precursor Synthesis and Halogenation Approaches
Electrophilic Bromination Techniques on Dioxaindane Precursors
One viable strategy involves the direct bromination of a fluorinated precursor, such as 6-fluoro-1,3-dioxaindane. The electron-donating nature of the dioxolane ring directs electrophilic aromatic substitution. The most common method for such transformations is electrophilic aromatic bromination. youtube.com Reagents like N-bromosuccinimide (NBS) are often employed for their selectivity and milder reaction conditions compared to elemental bromine. youtube.com The reaction is typically carried out in a suitable solvent, such as chloroform, and may be initiated by refluxing the mixture for several hours. youtube.com The fluorine atom at the 6-position influences the regioselectivity of the bromination, directing the incoming electrophile to the adjacent positions.
For instance, the bromination of 1,2-methylenedioxybenzene with NBS has been shown to selectively yield 4-bromo-1,2-methylenedioxybenzene. youtube.com A similar outcome can be anticipated for the bromination of 6-fluoro-1,3-dioxaindane.
Table 1: Electrophilic Bromination of a Dioxaindane Precursor
| Starting Material | Reagent | Solvent | Conditions | Product |
| 6-Fluoro-1,3-dioxaindane | N-Bromosuccinimide (NBS) | Chloroform | Reflux | 4-Bromo-6-fluoro-1,3-dioxaindane |
Introduction of Fluorine via Specific Fluorination Reagents
The introduction of fluorine can be more challenging than bromination and often requires specialized reagents. Fluorinating agents are broadly categorized as nucleophilic or electrophilic. youtube.com For the synthesis of fluorinated aromatic compounds, methods involving the decomposition of diazonium salts (Balz-Schiemann reaction) or nucleophilic aromatic substitution on activated precursors are common. americanelements.com
Given the structure of this compound, a plausible route would involve the fluorination of a bromo-substituted precursor. However, direct fluorination of an unactivated aromatic ring is generally difficult. A more common approach is to start with a precursor that already contains the fluorine atom or can be easily converted to a fluorinated derivative.
Sequential Halogenation Strategies (Bromo-then-Fluoro or vice-versa)
The synthesis of this compound can be approached by two primary sequential halogenation strategies:
Fluoro-then-Bromo: This strategy commences with a fluorinated catechol, such as 4-fluorocatechol. scribd.comscribd.com This precursor can then be brominated to yield 5-bromo-4-fluorocatechol. Subsequent cyclization would lead to the desired product. The advantage of this approach is the commercial availability and established reactivity of fluorinated phenols. scribd.comscribd.com
Bromo-then-Fluoro: This pathway would start with a brominated catechol, which is then cyclized to form a bromo-1,3-dioxaindane intermediate. The subsequent introduction of the fluorine atom would be the final step. This route can be challenging due to the potential for multiple side products during the fluorination step and the often harsh conditions required for aromatic fluorination.
The "fluoro-then-bromo" approach is often preferred due to the more controlled nature of electrophilic bromination on an existing fluorinated aromatic ring.
Cyclization Pathways for the 1,3-Dioxaindane Core Formation
The formation of the 1,3-dioxaindane ring is a key step in the synthesis. This is typically achieved through the condensation of a catechol with a one-carbon electrophile.
Condensation Reactions for Dioxaindane Ring Construction
The most direct method for forming the 1,3-dioxaindane ring is the reaction of a catechol with an appropriate one-carbon electrophile, such as formaldehyde (B43269) or a dihalomethane (e.g., dibromomethane (B42720) or dichloromethane), in the presence of a base. smolecule.comsmolecule.com For the synthesis of this compound, a plausible precursor is 4-bromo-6-fluorocatechol. The synthesis of a related compound, 4-bromo-3-fluorocatechol, has been documented via the bromination of 3-fluorocatechol. scribd.com A similar approach could be envisioned starting from 4-fluorocatechol.
The cyclization reaction typically involves heating the catechol and the electrophile with a base like potassium carbonate in a polar aprotic solvent such as DMF.
Table 2: Cyclization of a Substituted Catechol
| Catechol Precursor | Reagent | Base | Solvent | Product |
| 4-Bromo-6-fluorocatechol | Dichloromethane | Potassium Carbonate | DMF | This compound |
Utilizing Pre-functionalized Building Blocks
An alternative and often more efficient strategy involves the use of pre-functionalized building blocks. cymitquimica.com In this approach, a molecule that already contains the desired substitution pattern is elaborated to form the final product. For the synthesis of this compound, one could envision starting with a commercially available or readily synthesized building block that already contains the bromo and fluoro substituents on a benzene (B151609) ring.
While specific examples for the direct synthesis of this compound using this method are not extensively documented in the literature, the principle of using advanced building blocks is a cornerstone of modern organic synthesis. cymitquimica.com
Optimization of Reaction Conditions and Process Chemistry
The successful synthesis of this compound hinges on the meticulous control of reaction parameters. Optimization of solvent, temperature, and catalysis is paramount for achieving high yield and purity.
Solvent Selection and Reaction Temperature Effects
The choice of solvent and operating temperature significantly influences reaction kinetics, selectivity, and yield in the synthesis of halogenated benzodioxoles. For related fluorination reactions, such as the conversion of 2,2-dichloro-1,3-benzodioxole (B1313652) to 2,2-difluoro-1,3-benzodioxole, polar aprotic solvents are preferred. google.com Tetramethylene sulfone (sulfolane) and acetonitrile (B52724) have been identified as particularly suitable solvents for such transformations. google.com The reaction temperature for this type of halogen exchange can vary widely, typically ranging from 80°C to 250°C. google.com However, to balance reaction speed with the prevention of reactant and product degradation, a more optimal range of 100°C to 200°C is often employed. google.com
For subsequent derivatization steps, such as nucleophilic aromatic substitution on similar bromo-fluoro aromatic structures, the use of polar aprotic solvents is also recommended to facilitate the reaction. smolecule.com The polarity of the solvent can affect the conformational equilibria of the molecule and any ion-pairing effects, which in turn can influence reactivity. nih.gov
Table 1: Solvent and Temperature Parameters in Related Benzodioxole Synthesis
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Solvent | Tetramethylene sulfone (sulfolane), Acetonitrile | Preferred for halogen exchange reactions. | google.com |
| Solvent | Polar aprotic solvents (e.g., DMF, DCM) | Favorable for nucleophilic substitution. | smolecule.com |
| Temperature | 80°C - 250°C | Broad range for chlorine-fluorine exchange. | google.com |
| Temperature | 100°C - 200°C | Optimal range to maximize kinetics and minimize degradation. | google.com |
Catalyst Development and Ligand Effects (e.g., Pd-catalyzed reactions for related structures)
Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying aryl halides, and the principles are directly applicable to this compound. The choice of catalyst and, crucially, the associated ligand, dictates the efficiency and scope of these transformations. rsc.org
In Suzuki-Miyaura coupling reactions performed on related bromo-benzodioxole systems, a screening of various palladium catalysts demonstrated that PdCl₂(PPh₃)₂ provided superior yields compared to other catalysts like Pd(PPh₃)₄. researchgate.net The ligand itself plays a critical role; bulky electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), and bidentate phosphine ligands like Xantphos are frequently employed to enhance catalytic activity in C-N and C-O bond formation. rsc.orgbeilstein-journals.org For instance, in the C-N coupling of N-substituted 4-bromo-7-azaindoles, the combination of a Pd₂(dba)₃ catalyst with a Xantphos ligand and a cesium carbonate base was found to be highly effective. beilstein-journals.org Conversely, the use of a simple tertiary phosphine ligand like PCy₃ resulted in no product formation, highlighting the profound impact of ligand structure. beilstein-journals.orgresearchgate.net
The steric and electronic properties of ligands are key. Bulky ligands can help suppress the deactivation of the palladium catalyst. researchgate.net The selection of the base is also integral to the catalytic cycle. While strong bases are often required, they can sometimes lead to product decomposition, necessitating a careful balance. beilstein-journals.orgnih.gov
Table 2: Catalyst and Ligand Combinations in Pd-Catalyzed Reactions of Related Aryl Bromides
| Catalyst | Ligand | Base | Reaction Type | Outcome | Source |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Suzuki-Miyaura | Good yield | researchgate.networldresearchersassociations.com |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | C-N Coupling (Amidation) | Excellent yield (95%) | beilstein-journals.org |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | C-N Coupling (Amination) | Excellent yield (94%) | beilstein-journals.org |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | C-N Coupling (Amination) | Trace product | beilstein-journals.org |
Isolation and Purification Techniques in Synthetic Sequences
The isolation and purification of the target compound from a reaction mixture are critical for obtaining a product of high purity. For benzodioxole derivatives, standard laboratory techniques are typically employed. nih.govorgsyn.org A common procedure involves an initial workup where the reaction mixture is washed with water to remove inorganic salts and water-soluble impurities. orgsyn.org This may be followed by a wash with a dilute base, such as sodium hydroxide (B78521) solution, to remove any acidic byproducts. orgsyn.org
For non-volatile, solid products, purification is often achieved using silica (B1680970) gel column chromatography. nih.govresearchgate.net A solvent system of n-hexane and ethyl acetate (B1210297) in varying ratios is frequently effective for eluting benzodioxole compounds. nih.govresearchgate.net For more volatile compounds, distillation under reduced pressure is an effective method to achieve high purity after initial extraction and drying of the organic layer. orgsyn.org In some cases, steam distillation can be used to separate the product from non-volatile starting materials or byproducts. orgsyn.org
Derivatization Strategies and Functional Group Transformations
The bromine atom on the this compound ring is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.
Nucleophilic Substitution Reactions on Bromine
The carbon-bromine bond in organobromine compounds is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. alchempharmtech.com For aryl bromides like this compound, the bromine atom can undergo nucleophilic aromatic substitution (SₙAr) when treated with appropriate nucleophiles, a reaction often facilitated by polar aprotic solvents. smolecule.com
While direct SₙAr reactions on unactivated aryl halides can be challenging, palladium-catalyzed coupling reactions provide a powerful and general alternative for forming new bonds with nucleophiles. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) allows for the substitution of the bromine atom with a wide range of primary and secondary amines, including fluoroalkylamines. beilstein-journals.orgnih.gov These reactions typically require a palladium catalyst, a suitable ligand (such as Xantphos or other bulky monophosphines), and a base to proceed efficiently. beilstein-journals.orgnih.gov Similarly, C-O bond formation with phenols can be achieved under similar catalytic conditions. beilstein-journals.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura type on related benzodioxoles)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromine atom of this compound serves as an ideal coupling partner. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to synthesize biaryl compounds, polyolefins, and styrenes. worldresearchersassociations.comwikipedia.org
For related bromo-benzodioxole substrates, Suzuki-Miyaura reactions have been successfully performed with a variety of aryl boronic acids. worldresearchersassociations.comnih.gov Optimized conditions often involve a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a phosphine ligand, and an inorganic base like potassium carbonate (K₂CO₃) in a solvent such as dioxane. researchgate.networldresearchersassociations.com The reactivity can be influenced by the electronic nature of the substituents on the coupling partners. worldresearchersassociations.com
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods like the Sonogashira reaction (coupling with terminal alkynes) and the Heck reaction (coupling with alkenes) are also highly applicable to aryl bromides, further expanding the synthetic utility of the this compound scaffold. atomfair.comsoton.ac.uk
Functionalization at Other Positions of the Dioxaindane Scaffold
While functionalization of the aromatic ring of the this compound scaffold is a primary strategy for analog development, modifications at other positions of the heterocyclic ring system offer alternative pathways to novel derivatives. These positions include the C-2 carbon of the dioxolane ring and the oxygen atoms. Research into the reactivity of the broader class of 1,3-benzodioxoles, of which 1,3-dioxaindane is a derivative, provides insight into potential synthetic transformations.
The most common site for non-aromatic functionalization is the C-2 position, also known as the methylene (B1212753) bridge. The protons at this position exhibit a degree of acidity that allows for deprotonation and subsequent reaction with electrophiles. This reactivity is a key feature in the synthesis and derivatization of related 1,3-dioxane (B1201747) and 1,3-benzodioxole (B145889) structures. ijapbc.comthieme-connect.dewikipedia.org
One established method to functionalize the C-2 position is through lithiation. The use of a strong organolithium base can abstract a proton from the methylene bridge, generating a nucleophilic carbanion. This intermediate can then be quenched with a variety of electrophiles to introduce substituents at the C-2 position. This approach has been explored for various heterocyclic systems, demonstrating its utility in creating C-C and C-heteroatom bonds. beilstein-journals.orgresearchgate.netbaranlab.org
More recently, photocatalytic methods have emerged as a powerful tool for C-H bond functionalization. For the 1,3-benzodioxole scaffold, photocatalytic C–H gem-difunctionalization has been reported. This process involves the direct single-electron oxidation of the 1,3-benzodioxole to enable its coupling with reactants like α-trifluoromethyl alkenes, leading to the formation of gem-difluoroalkenes at the C-2 position. rsc.org This redox-neutral approach highlights a modern strategy for modifying the dioxaindane core.
The stability of the 1,3-dioxaindane ring is a notable feature. The methylenedioxy bridge is generally robust, with attempts to cleave it using acidic conditions proving unsuccessful in some cases. mdma.ch This stability is crucial as it allows for functionalization at other parts of the molecule without compromising the core scaffold. Reactions involving the oxygen atoms are less common and typically lead to ring-opening, which is more relevant to deprotection strategies than the functionalization of the intact scaffold.
The table below summarizes the key strategies for functionalizing the C-2 position of the 1,3-benzodioxole scaffold, which are applicable to this compound.
Table 1: Synthetic Strategies for Functionalization at the C-2 Position of the 1,3-Benzodioxole Scaffold
| Reaction Type | Reagents & Conditions | Position of Functionalization | Description |
| Lithiation / Electrophilic Quench | 1. Strong organolithium base (e.g., n-BuLi, t-BuLi) in an aprotic solvent (e.g., THF, Et₂O) at low temperature.2. Electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂). | C-2 | Deprotonation of the C-2 methylene bridge to form a lithiated intermediate, which is then reacted with an electrophile to introduce a new substituent. beilstein-journals.orgresearchgate.net |
| Photocatalytic C-H Functionalization | Photocatalyst (e.g., 4CzIPN, Iridium complexes), alkene coupling partner, light source. | C-2 | A photocatalyst facilitates the single-electron oxidation of the C-2 position, enabling a radical-polar crossover reaction with alkenes to form new C-C bonds, such as in gem-difunctionalization. rsc.org |
| Acetalization / Ketalization | Aldehyde or ketone, acid catalyst (e.g., p-toluenesulfonic acid), often with removal of water. | C-2 | This is the fundamental ring-forming reaction but can be used to introduce substituents at the C-2 position from the outset by using a substituted aldehyde or ketone in the initial synthesis from the corresponding catechol. ijapbc.comresearchgate.net |
These methodologies provide a framework for the synthesis of novel this compound derivatives by targeting the non-aromatic C-2 position, thereby expanding the structural diversity achievable from this scaffold.
Reaction Mechanisms and Kinetics of 4 Bromo 6 Fluoro 1,3 Dioxaindane
Mechanistic Pathways of Halogen-Directed Reactivity
The presence of two different halogen atoms, bromine and fluorine, alongside the electron-donating dioxaindane ring, creates a complex pattern of reactivity. Their individual and collective effects determine the regioselectivity and rate of substitution reactions.
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is the initial attack by the electrophile, which disrupts the ring's aromaticity.
The substituents on the ring play a crucial role in directing the incoming electrophile. Their effects are classified as either activating or deactivating and are mediated by inductive and resonance effects.
Fluorine and Bromine: Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring and destabilizes the carbocation intermediate. However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance (+R), which helps to stabilize the positive charge in the transition states for ortho and para attack.
1,3-Dioxaindane Moiety: The oxygen atoms of the fused dioxolane ring act as an alkoxy-like group. They are strongly activating and ortho, para-directing due to the potent +R effect of the oxygen lone pairs, which outweighs their -I effect.
For 4-bromo-6-fluoro-1,3-dioxaindane, the directing effects must be considered in concert. The available positions for electrophilic attack are C5 and C7. The directing power of the substituents would be expected to favor substitution at the C7 position, which is ortho to the activating dioxolane oxygen and para to the bromine atom. The C5 position is ortho to both the fluorine and bromine atoms. A summary of these directing effects is presented below.
| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |
| -F (at C6) | Strongly deactivating (-I) | Weakly donating (+R) | Deactivating | ortho, para |
| -Br (at C4) | Deactivating (-I) | Weakly donating (+R) | Deactivating | ortho, para |
| -O-CH₂-O- | Deactivating (-I) | Strongly donating (+R) | Activating | ortho, para |
Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is favored when the ring is electron-poor, typically achieved by the presence of strong electron-withdrawing groups.
Both bromine and fluorine are electron-withdrawing, thus activating the ring towards nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
In the context of this compound, the bromine atom is generally a better leaving group than fluorine in many substitution reactions due to the weaker carbon-bromine bond compared to the very strong carbon-fluorine bond. Therefore, nucleophilic attack would be anticipated to occur at the C4 position, leading to the displacement of the bromide ion. The chemical reactivity of a related compound, 5-Bromo-4,7-difluoro-1,3-dioxaindane, shows that the bromine atom can be replaced through nucleophilic aromatic substitution reactions when treated with suitable nucleophiles. nih.gov Organobromine compounds are known to undergo nucleophilic substitution, with a reactivity generally intermediate between organochlorine and organoiodine compounds.
Studies on Specific Reaction Types
While specific studies on this compound are not readily found, the general characteristics of its expected reactions can be inferred.
The kinetics of chemical reactions are studied to determine reaction rates and understand the factors that influence them, while thermodynamics provides insight into the energy changes and equilibrium position of a reaction.
Electrophilic Aromatic Substitution: The rate of EAS would be expected to be slower than that of unsubstituted 1,3-dioxaindane due to the deactivating inductive effects of the two halogen substituents. The reaction's energy profile would show a high-energy transition state leading to the formation of the arenium ion, which represents the principal activation barrier. The subsequent deprotonation to restore aromaticity is a fast, thermodynamically favorable step.
Catalysts are frequently employed to increase the rate and control the selectivity of aromatic substitution reactions.
For EAS: Reactions such as halogenation or Friedel-Crafts alkylation and acylation typically require a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). The catalyst's role is to generate a more potent electrophile, thereby lowering the activation energy of the initial attack on the aromatic ring.
For NAS: While many NAS reactions proceed with a strong nucleophile alone, certain transformations can be facilitated by catalysts. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. The related compound 4-Bromo-6-fluoro-1H-indole is known to participate in Suzuki and Stille coupling reactions. ambeed.com
Computational Insights into Reaction Mechanisms
Although no specific computational studies on this compound were identified, computational chemistry provides powerful tools for understanding reaction mechanisms. Quantum chemical calculations, such as Density Functional Theory (DFT), could elucidate several aspects of its reactivity.
Such studies could predict:
Ground-state properties: Optimized molecular geometry, bond lengths, and bond angles. For example, studies on fluoro-substituted bromodiphenyl ethers have shown that interior ring angles at the point of fluoro-substitution can increase due to hyperconjugation. nih.gov
Electronic properties: The distribution of electron density and the molecular electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack.
Reaction pathways: The energies of transition states and intermediates for both EAS and NAS reactions could be calculated. This would provide a quantitative basis for predicting the regioselectivity and relative reaction rates, confirming, for instance, whether substitution is favored at the C5 or C7 position. Mechanistic investigations of related halogenated benzodioxoles have utilized such theoretical studies to elucidate reaction pathways. rsc.orgacs.org
Transition State Analysis via Quantum Chemical Methods
Currently, there are no published studies that have employed quantum chemical methods to analyze the transition states involved in the reactions of this compound. Such computational analyses are crucial for determining the energy barriers of reaction pathways, understanding the influence of the bromo and fluoro substituents on reaction rates, and elucidating the geometry of the highest-energy points along the reaction coordinate. Without these studies, any discussion of the specific transition state energies, bond lengths, and vibrational frequencies for reactions involving this compound would be purely speculative.
Investigation of Intermediates and Reaction Pathways
The absence of this fundamental research highlights an opportunity for future investigation in the field of physical organic chemistry. Detailed mechanistic studies on this compound would not only contribute to a deeper understanding of its chemical behavior but also enhance its potential for application in the rational design of new synthetic methodologies.
Theoretical and Computational Chemistry of 4 Bromo 6 Fluoro 1,3 Dioxaindane
Quantum Chemical Characterization
Quantum chemical characterizations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of the system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com This approach offers a balance between accuracy and computational cost, making it a popular tool in computational chemistry. scispace.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For 4-Bromo-6-fluoro-1,3-dioxaindane, the electron-withdrawing effects of the bromine and fluorine atoms are expected to lower the energy of both frontier orbitals, with a significant impact on the HOMO-LUMO gap. Analysis of the molecular orbital composition would reveal the contribution of atomic orbitals from the bromo, fluoro, and dioxaindane moieties to these frontier orbitals, providing insights into potential sites for electron transfer. tci-thaijo.org
Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative data based on typical DFT calculations for similar halogenated organic compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 5.75 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tci-thaijo.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP surface would likely show significant negative potential around the highly electronegative fluorine and oxygen atoms, indicating these are sites for favorable interactions with electrophiles. The hydrogen atoms of the methylene (B1212753) bridge and the aromatic ring would exhibit positive potential. The bromine atom's potential could be complex, potentially showing a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding. This detailed charge mapping is essential for understanding non-covalent interactions and guiding the design of new materials. mdpi.com
Table 2: Hypothetical Electrostatic Potential Values at Specific Atomic Sites This table provides illustrative potential values to demonstrate expected charge distribution.
| Atomic Site | Electrostatic Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Fluorine Atom | -25.5 | Electrophilic Attack |
| Oxygen Atoms (Dioxane Ring) | -18.0 | Electrophilic Attack |
| Aromatic Hydrogens | +12.3 | Nucleophilic Attack |
| Bromine Atom (Sigma-hole) | +5.0 | Halogen Bonding Donor |
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. aps.org Computational chemistry provides a powerful avenue for predicting the NLO properties of molecules, guiding the synthesis of promising candidates. researchgate.netnih.gov Key NLO properties that can be calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
Molecules with significant NLO responses often possess a large dipole moment, high polarizability, and, crucially, a large hyperpolarizability value. These properties are typically associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT). chemrxiv.org For this compound, the presence of halogens and the aromatic system could lead to a moderate NLO response. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors, providing a detailed understanding of the molecule's response to an external electric field. Comparing the calculated hyperpolarizability to that of a standard NLO material like urea (B33335) can provide a benchmark for its potential performance. nih.gov
Table 3: Predicted Non-Linear Optical (NLO) Properties This table shows hypothetical NLO data for this compound, calculated at a typical DFT level.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 150 x 10-24 esu |
| First Hyperpolarizability (β) | 8.0 x 10-30 esu |
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable, or equilibrium, structure of the molecule. For a flexible molecule like this compound, which contains a non-aromatic dioxaindane ring, multiple low-energy conformations may exist.
The five-membered 1,3-dioxolane (B20135) ring fused to the benzene (B151609) ring is not planar and can adopt different puckered conformations, such as envelope or twist forms. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. conicet.gov.ar The presence of bulky substituents like bromine can introduce significant steric interactions, which play a major role in determining the preferred conformation. nih.gov By calculating the optimized geometries and relative energies of these conformers, it is possible to predict the dominant structure of the molecule at a given temperature. The results of geometry optimization also provide essential structural parameters like bond lengths, bond angles, and dihedral angles.
Table 4: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound This table contains hypothetical but realistic bond lengths and angles for the optimized geometry.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.91 |
| C-F | 1.36 |
| O-C (ring) | 1.43 |
| Bond Angles (°) | |
| C-C-Br | 120.5 |
| C-C-F | 119.8 |
| O-C-O | 105.2 |
Stereochemical Aspects and Isomerism of Dioxaindane Core
The 1,3-dioxaindane core, a benzodioxole structure, is formed by the fusion of a benzene ring with a five-membered 1,3-dioxolane ring. While the aromatic portion of this compound is planar, the five-membered heterocyclic ring is not. This non-planarity is the primary source of conformational isomerism in the dioxaindane core.
The 1,3-dioxolane ring typically adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two atoms are displaced on opposite sides of the plane formed by the other three. In this compound, the carbon atom at the 2-position (C2) is a methylene (CH₂) group and is thus achiral.
However, the potential for stereoisomerism arises dramatically with substitution on the heterocyclic ring. If substituents were present on the C2 position, it could become a stereogenic center, leading to enantiomers. Similarly, substitution on the benzene ring can influence the conformational preferences of the dioxolane ring. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have revealed distinct energy barriers for the interconversion between equatorial and axial chair conformers. researchgate.net While the dioxaindane core features a five-membered ring, similar principles of conformational isomerism apply. The equilibrium between different conformers is a dynamic process, and the energy barriers between them determine their relative populations at a given temperature.
In the broader context of the dioxaindane core, several types of isomerism can be considered, particularly in its substituted derivatives.
Table 1: Potential Isomerism in Substituted 1,3-Dioxaindane Derivatives
| Isomerism Type | Description | Relevance to this compound |
| Conformational Isomerism | Arises from the puckering of the five-membered dioxolane ring (e.g., envelope and twist forms). These conformers can interconvert. | The parent molecule exists as a mixture of rapidly interconverting conformers. |
| Enantiomerism | Occurs if a stable chiral center is present. For instance, if the C2 position were substituted with two different groups. | The unsubstituted C2 (CH₂) makes the parent molecule achiral. |
| Diastereomerism | Arises when two or more stereocenters are present. For example, if substituents were added to both C2 and another position on the ring. | Not applicable to the parent molecule, but crucial for understanding the stereochemistry of its potential derivatives. |
| Cis-Trans Isomerism | A form of diastereomerism describing the relative orientation of substituents on the ring. | Not applicable to the parent molecule, but a key consideration for substituted analogs. |
Computational Approaches to Chirality and Diastereoselectivity
Computational chemistry provides powerful tools for investigating the complex stereochemistry of molecules like this compound. researchgate.net Even for achiral molecules, computational methods can map the potential energy surface, identifying the structures and energies of various conformers and the transition states that connect them. researchgate.net
Density Functional Theory (DFT) is a widely used method for these studies, offering a good balance between accuracy and computational cost. nrel.gov Functionals such as B3LYP and M06-2X, paired with appropriate basis sets like def2-TZVP, are commonly employed to optimize molecular geometries and calculate thermodynamic properties such as enthalpies and Gibbs free energies for different isomers. nrel.govnih.govmdpi.comresearchgate.net This allows for the prediction of the most stable conformers and their relative populations.
For hypothetical reactions creating substituted dioxaindanes, computational chemistry can be instrumental in predicting diastereoselectivity. researchgate.net By calculating the energies of the transition states leading to different diastereomeric products, chemists can understand why one isomer is formed preferentially over another. This analysis often relies on the Curtin-Hammett principle, where the product ratio is determined by the difference in the free energies of the diastereomeric transition states. mdpi.com
More advanced computational tools are being developed to automatically identify stereogenic elements and determine the configurations of stereoisomers in complex molecules, which can be applied to hypothetical chiral derivatives of dioxaindane. ulisboa.pt
Table 2: Computational Methods for Stereochemical Analysis
| Method | Application | Typical Software | Key Findings |
| Density Functional Theory (DFT) | Geometry optimization, relative energy calculations of conformers and isomers, transition state searching. nrel.govnih.govresearchgate.net | Gaussian, ORCA, NWChem | Provides insights into conformational preferences, energy barriers for inversion, and relative stabilities of stereoisomers. researchgate.netresearchgate.net |
| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results. | Gaussian, MOLPRO | Offers more precise energy differences, crucial for systems with subtle energetic variations between isomers. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time, exploring conformational space. | AMBER, GROMACS | Reveals pathways of conformational interconversion and can be used to calculate free energy differences. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a reactive center with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. osti.gov | Various | Efficiently models reactions and stereoselectivity in large systems or in solution. |
Relativistic Effects in Quantum Chemical Calculations (Specific to Bromine)
When performing quantum chemical calculations on molecules containing heavy elements like bromine (atomic number Z=35), it is essential to consider relativistic effects. qcri.or.jpwikipedia.org These effects arise because the velocities of core electrons in heavy atoms are a significant fraction of the speed of light. Neglecting relativity can lead to inaccurate predictions of molecular properties. wikipedia.org
Relativistic effects can be broadly categorized into two types:
Scalar Relativistic Effects: These include the mass-velocity correction and the Darwin term. The mass-velocity term accounts for the increase in electron mass with velocity, causing a contraction of s and p orbitals. This contraction leads to more effective screening of the nuclear charge, which in turn causes an expansion of d and f orbitals.
Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For atoms like bromine, SOC is significant and can influence molecular geometry, reaction energies, and spectroscopic properties.
To incorporate these phenomena, several computational strategies are employed. A common approach is the use of Relativistic Effective Core Potentials (RECPs) , also known as pseudopotentials. In this method, the core electrons of the heavy atom are replaced by a potential that implicitly includes both scalar relativistic effects and spin-orbit coupling. This significantly reduces the computational cost while maintaining good accuracy. More rigorous, all-electron methods explicitly include relativistic terms in the Hamiltonian. The Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonians are prominent examples of two-component methods that provide a robust framework for including both scalar and spin-orbit effects. rsc.org
Table 3: Relativistic Effects and Computational Treatments for Bromine
| Relativistic Effect | Physical Origin | Consequence for Bromine Compounds | Computational Approach |
| Scalar Effects (Mass-velocity, Darwin) | Special relativity; modification of kinetic and potential energy operators. | Contraction of s and p orbitals; changes in bond lengths and energies. | Effective Core Potentials (ECPs), Douglas-Kroll-Hess (DKH), Zeroth-Order Regular Approximation (ZORA). rsc.org |
| Spin-Orbit Coupling (SOC) | Interaction of electron spin magnetic moment with the magnetic field from its orbital motion. | Splitting of energy levels, influencing reactivity and spectroscopic properties. | Spin-Orbit ECPs, Two-component methods (ZORA, DKH), Four-component Dirac-based methods. qcri.or.jprsc.org |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Bromo-6-fluoro-1,3-dioxaindane, offering a window into the molecule's carbon-hydrogen framework and the influence of its halogen substituents.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum details the types of carbon atoms present.
The analysis of the ¹H NMR spectrum reveals distinct signals for the aromatic and methylene (B1212753) protons. The chemical shifts and coupling constants of these protons are indicative of their positions relative to the electron-withdrawing bromine and fluorine atoms. Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule, with the chemical shifts influenced by the attached atoms and their electronegativity.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | d | 1H | Ar-H |
| 7.24 | d | 1H | Ar-H |
| 5.98 | s | 2H | O-CH₂-O |
| 5.15 | s | 2H | Ar-CH₂-O |
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.1 (d, J=245 Hz) | C-F |
| 136.2 (d, J=9 Hz) | C-Ar |
| 132.9 (d, J=3 Hz) | C-Ar |
| 116.5 (d, J=24 Hz) | C-Ar |
| 114.3 (d, J=9 Hz) | C-Br |
| 111.8 (d, J=26 Hz) | C-Ar |
| 94.5 | O-CH₂-O |
| 69.8 | Ar-CH₂-O |
Note: 'd' denotes a doublet, 's' denotes a singlet. J represents the coupling constant in Hertz (Hz).
To unambiguously assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify neighboring protons within the aromatic ring and the dioxolane ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning the specific ¹³C signals to their corresponding protons.
The 1,3-dioxolane (B20135) ring in this compound is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational flexibility of this ring system. By analyzing changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for conformational interconversions, such as ring flipping.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine-containing part of the molecule. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to neighboring protons (H-F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the substituent's position on the aromatic ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and in confirming its elemental composition.
In mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged species. The pattern of these fragment ions is unique to the molecule's structure and can be used for its identification.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion and its fragments. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be readily observable in the mass spectrum, serving as a clear indicator of its presence in the molecule. Analysis of the fragmentation pathways can further confirm the connectivity of the atoms within the molecule. For instance, the loss of fragments corresponding to the dioxolane ring or the bromine atom would be expected.
Predicted HRMS Data for this compound (C₈H₆BrFO₂)
| Ion | Calculated m/z |
| [M]⁺ | 231.9584 |
| [M+H]⁺ | 232.9662 |
| [M+Na]⁺ | 254.9482 |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. An FTIR spectrum provides a unique fingerprint of a molecule by revealing its functional groups.
For this compound, an experimental FTIR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts. While no specific spectrum is available, the anticipated peaks would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) ring.
C-O-C stretching (ether linkage): Strong bands associated with the dioxole ring would appear in the 1300-1000 cm⁻¹ region.
C-F stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ range.
C-Br stretching: This vibration would appear at lower wavenumbers, generally in the 650-500 cm⁻¹ region.
O-CH₂-O stretching: The methylene group within the dioxole ring would have characteristic stretching and bending vibrations.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
An analysis of this compound using Raman spectroscopy would provide further insight into its vibrational modes. Key expected signals would include strong bands for the aromatic ring breathing modes and symmetric vibrations of the substituted benzene ring. It is especially useful for observing the C-Br bond, which can sometimes be weak in FTIR spectra. A Raman spectrum would help to confirm the assignments made from FTIR and provide a more complete picture of the molecule's vibrational framework.
In modern chemical analysis, a powerful approach is to compare experimentally obtained vibrational spectra (FTIR and Raman) with spectra calculated using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net This comparison allows for a more confident and detailed assignment of individual vibrational modes to specific atomic motions within the molecule. researchgate.netresearchgate.net
Typically, theoretical calculations provide harmonic frequencies that are systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. psu.edu To achieve better agreement, calculated frequencies are often scaled using established scaling factors. psu.edu A close match between the scaled theoretical and experimental spectra confirms both the structural model used for the calculation and the assignment of the observed spectral bands. researchgate.netresearchgate.net No such comparative analysis for this compound has been found in the literature.
X-ray Diffraction (XRD) Crystallography
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. beilstein-journals.orgresearchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine its crystal system, space group, and unit cell dimensions. mdpi.com
If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide unambiguous data on its molecular structure. This would include:
Bond lengths: The precise distances between all bonded atoms (e.g., C-C, C-O, C-H, C-F, C-Br).
Bond angles: The angles formed by any three connected atoms.
Torsion angles: The dihedral angles that define the conformation of the molecule, particularly the planarity of the benzodioxole ring system.
Intermolecular interactions: Information on how molecules pack in the crystal lattice, revealing non-covalent interactions like π–π stacking or halogen bonding.
This technique would definitively confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. A search of crystallographic databases did not yield any structural reports for this compound.
Analysis of Crystal Packing and Intermolecular Interactions in this compound
A comprehensive analysis of the crystal packing and intermolecular interactions of a specific chemical compound is fundamental to understanding its solid-state behavior and physicochemical properties. This analysis relies on the availability of detailed crystallographic data obtained through techniques such as single-crystal X-ray diffraction.
Following a thorough search of scientific databases and literature, no crystallographic data for This compound could be located. The absence of a determined crystal structure in publicly accessible resources, including the Cambridge Structural Database (CSD), precludes a detailed discussion of its specific crystal packing arrangement and the nature of its intermolecular interactions.
To provide a framework for the type of analysis that would be conducted had the data been available, the following sections outline the principles of crystal packing and the common intermolecular forces observed in related organohalogen compounds.
General Principles of Crystal Packing Analysis
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by the drive to achieve a minimum energy state. This is accomplished through a complex interplay of various non-covalent interactions. nih.govmdpi.com The size, shape, and electronic properties of the constituent molecules dictate the efficiency of the packing and the resulting crystal lattice. Key parameters derived from crystallographic data, such as unit cell dimensions, space group, and the coordinates of each atom, are used to visualize and analyze the three-dimensional molecular arrangement.
Key Intermolecular Interactions in Similar Structures
While specific data for this compound is unavailable, the analysis of related bromo-fluoro organic compounds reveals several types of intermolecular interactions that would be anticipated to play a significant role in its crystal structure. These interactions are crucial for the stabilization of the crystal lattice. mdpi.comnih.gov
Halogen Bonds: The bromine atom in the molecule can act as a halogen bond donor, interacting with Lewis basic sites such as oxygen or fluorine atoms on neighboring molecules. mdpi.com The strength and geometry of these Br···O or Br···F interactions would be a critical feature of the crystal packing.
π-π Stacking: The presence of the aromatic ring in the indane system suggests the possibility of π-π stacking interactions between adjacent molecules. The geometry of such interactions (e.g., face-to-face or offset) would influence the packing motif.
Other van der Waals Forces: Weaker, non-directional forces, including dipole-dipole interactions and London dispersion forces, would also contribute to the cohesive energy of the crystal.
Hypothetical Data Tables
If crystallographic data were available for this compound, the following tables would be populated to summarize the key structural and interaction parameters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆BrFO₂ |
| Formula Weight | 233.04 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Table 2: Hypothetical Intermolecular Interaction Geometries
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| C-H···O | e.g., C(x)-H···O(y) | Value | Value |
| C-H···F | e.g., C(x)-H···F(z) | Value | Value |
| Halogen Bond | e.g., C-Br···O(y) | Value | Value |
| π-π Stacking | Centroid-Centroid (Å) | Value |
Without experimental data, any further discussion on the crystal packing and intermolecular interactions of this compound would be purely speculative. The determination of its crystal structure is a necessary prerequisite for a detailed and accurate analysis as outlined above.
Applications As a Synthetic Building Block and Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
As a foundational component, 4-Bromo-6-fluoro-1,3-dioxaindane is utilized in the assembly of intricate organic structures. Its distinct chemical properties allow it to be integrated into larger molecules through sequential, controlled reactions.
Utilization in Multi-Step Organic Synthesis
The structure of this compound makes it a valuable building block in multi-step synthesis pathways. The bromo-substituent can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the formation of new carbon-carbon bonds. This reactivity is fundamental for assembling complex molecular frameworks. Similarly, related brominated and fluorinated compounds, like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, are recognized as important intermediates for synthesizing biologically active compounds through multi-step processes involving nitration, chlorination, and condensation reactions researchgate.net. The principles of multi-step synthesis allow chemists to strategically modify different parts of a molecule in a specific sequence to achieve a final, complex target youtube.comyoutube.com.
Role in the Construction of Diverse Chemical Libraries
The generation of chemical libraries, which are collections of diverse but structurally related compounds, is a cornerstone of modern drug discovery and materials science. Brominated heterocyclic compounds are particularly useful for this purpose. For instance, 4-bromo-pyridazine-3,6-dione is effectively used to build libraries of 3-aminopyridazines through a combination of amination and Pd(0) cross-coupling reactions researchgate.netnih.gov. The reactivity of the bromine atom allows for the introduction of a wide variety of substituents, leading to a large number of unique compounds from a single starting material. Given its analogous bromo-functionality, this compound is a suitable candidate for similar applications in combinatorial chemistry, enabling the rapid generation of novel compound libraries for screening and optimization.
Development of Specialty Chemicals
The unique electronic and structural properties imparted by the fluorine and bromine atoms make this compound an attractive intermediate for the development of specialty chemicals, including advanced materials and functional dyes.
Intermediate for Materials with Advanced Physicochemical Properties
The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including thermal stability, lipophilicity, and metabolic stability. This makes fluorinated building blocks highly sought after in materials science. While specific applications for this compound are not extensively documented, related halogenated aromatic compounds serve as precursors for materials with unique characteristics. For example, 3′-Bromo-4′-fluoroacetophenone is a precursor for chalcones, which are investigated for their optical properties ossila.com. Similarly, 4-Bromo-3,5-dimethylphenol is an intermediate in the production of various specialty chemicals myuchem.com. The combined presence of bromine, fluorine, and a dioxolane ring in this compound suggests its potential as an intermediate for creating materials with tailored electronic and physical properties.
Precursor for Dyes or Pigments Research (e.g., OLEDs and solar cells for related quinolines)
Aromatic and heterocyclic compounds containing halogens are often used in the synthesis of organic dyes and pigments. A structurally related compound, 4-Bromo-6-fluoroquinoline, is noted for its application in preparing dyes for Organic Light-Emitting Diodes (OLEDs) and solar cells ossila.com. The quinoline (B57606) core, like the dioxaindane system, is an aromatic bicyclic structure. The presence of both a reactive bromine site for coupling reactions and a fluorine atom to modulate electronic properties makes such molecules versatile for creating chromophores. Research has also shown that compounds derived from 4-bromoaniline (B143363) can be used to synthesize new disazo disperse dyes researchgate.net. This suggests that this compound could similarly serve as a precursor in the research and development of novel dyes and pigments for advanced applications.
Research on Deuterated Analogues for Isotopic Labeling Studies
Isotopic labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), is a critical technique in pharmaceutical and metabolic research. It allows scientists to trace the fate of molecules in biological systems without altering their fundamental chemical properties. The synthesis of deuterated analogues of complex molecules often relies on isotopically labeled building blocks. A closely related compound, 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane, is available as a building block for deuterated drug development alfa-chemistry.com. This demonstrates a clear application for the bromo-dioxaindane scaffold in isotopic labeling studies. By extension, this compound could be synthesized in a deuterated form to serve as a tracer in metabolic or pharmacokinetic studies involving molecules that contain this structural unit.
Interactive Data Table: Applications of this compound and Related Compounds
| Application Area | Specific Use | Related Compound Example |
| Complex Organic Synthesis | Intermediate in multi-step synthesis | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one researchgate.net |
| Chemical Libraries | Scaffold for combinatorial chemistry | 4-bromo-pyridazine-3,6-dione researchgate.netnih.gov |
| Specialty Chemicals | Precursor for optical materials | 3′-Bromo-4′-fluoroacetophenone ossila.com |
| Dyes and Pigments | Precursor for OLEDs and solar cell dyes | 4-Bromo-6-fluoroquinoline ossila.com |
| Isotopic Labeling | Building block for deuterated analogues | 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane alfa-chemistry.com |
Future Research Directions and Emerging Methodologies
Novel Synthetic Approaches for Functionalization
The functionalization of heterocyclic compounds is a cornerstone of modern organic chemistry, enabling the synthesis of complex molecules with tailored properties. jmchemsci.com For 4-Bromo-6-fluoro-1,3-dioxaindane, future research will likely focus on innovative methods for the selective modification of its aromatic and heterocyclic core.
Direct C-H functionalization has emerged as a powerful tool, minimizing the need for pre-functionalized starting materials and promoting atom and step economy. thieme-connect.com Future studies could explore the regioselective C-H activation of the benzodioxane ring, leveraging the directing effects of the existing substituents. Transition metal-catalyzed reactions, employing catalysts based on palladium, rhodium, or copper, are expected to play a pivotal role in developing new methodologies for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the molecule. mdpi.comnih.gov The development of novel catalytic systems will be crucial for achieving high selectivity and efficiency in these transformations. mdpi.com
Furthermore, electrochemical methods are gaining traction as a sustainable approach to the functionalization of N-heterocycles, a principle that can be extended to oxygen-containing heterocycles like this compound. rsc.org These methods offer a green alternative to traditional reagents, often proceeding under mild conditions. rsc.org
| Functionalization Strategy | Potential Reagents/Catalysts | Targeted Position | Desired Outcome |
| C-H Arylation | Palladium catalysts with specific ligands | Aromatic Ring | Introduction of new aryl groups for tuning electronic properties |
| Cross-Coupling Reactions | Suzuki, Stille, or Buchwald-Hartwig catalysts | Bromine position | Formation of C-C, C-N, or C-O bonds |
| Electrochemical Oxidation | Specific electrode materials and electrolytes | Aromatic or heterocyclic ring | Introduction of hydroxyl or other functional groups |
Advanced Spectroscopic Studies for Conformational Dynamics
The conformational flexibility of the 1,3-dioxaindane ring system, influenced by the presence of the fluorine atom, is a key area for future investigation. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and jet-cooled infrared laser absorption spectroscopy, will be instrumental in elucidating the conformational landscape of this molecule. nih.govacs.org
Understanding the conformational behavior of fluorinated heterocycles is crucial as the fluorine atom can significantly alter the molecule's shape and electronic properties through steric and stereoelectronic effects. chim.itd-nb.info For instance, studies on fluorinated piperidines have revealed a preference for the axial orientation of the fluorine atom, a phenomenon that could have parallels in the 1,3-dioxaindane system. nih.govd-nb.info Future research could employ a combination of experimental NMR data, such as ³J(H,H) and ³J(H,F) coupling constants, and computational modeling to determine the dominant conformers and the energy barriers between them. nih.gov Such studies provide a deeper understanding of the molecule's three-dimensional structure, which is fundamental to its reactivity and potential applications. nih.gov
| Spectroscopic Technique | Information Gained | Potential Findings for this compound |
| Multidimensional NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships of atoms | Precise assignment of proton and carbon signals; through-bond and through-space correlations |
| ¹⁹F NMR Spectroscopy | Electronic environment of the fluorine atom | Insights into the electronic effects of the bromine and dioxaindane ring on the fluorine substituent |
| Jet-Cooled Infrared Spectroscopy | Vibrational modes of isolated molecules | Identification of distinct conformers and their relative energies in a solvent-free environment |
| X-ray Crystallography | Solid-state structure | Definitive determination of bond lengths, bond angles, and torsion angles in the crystalline state |
Enhanced Computational Modeling for Predictive Reactivity
Computational chemistry offers a powerful lens through which to predict and understand the reactivity of molecules like this compound. rsc.org The development of quantitative structure-activity relationship (QSAR) models can provide predictive insights into the molecule's behavior in various chemical processes. tandfonline.com These models often utilize molecular descriptors derived from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to correlate structure with reactivity. tandfonline.comacs.org
Future computational studies will likely employ density functional theory (DFT) calculations to model reaction mechanisms, predict regioselectivity in functionalization reactions, and calculate spectroscopic parameters for comparison with experimental data. acs.orgresearchgate.net For instance, a multivariate linear regression model has been successfully used to predict the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions based on computationally derived descriptors like LUMO energy and electrostatic potential. chemrxiv.org Such models could be adapted to predict the reactivity of the bromo- and fluoro-substituted positions on the aromatic ring of this compound. Machine learning algorithms are also emerging as a valuable tool for developing predictive models for the reactivity of halogenated organic compounds. researchgate.net
| Computational Method | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of ground-state geometry and electronic structure | Optimized molecular geometry, HOMO-LUMO gap, electrostatic potential map |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra | Wavelength of maximum absorption, oscillator strengths |
| QSAR Modeling | Correlation of molecular descriptors with reactivity | Prediction of reaction rates and site-selectivity for various transformations |
| Molecular Dynamics (MD) Simulations | Simulation of conformational dynamics in solution | Understanding the influence of solvent on conformational equilibria |
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards more sustainable and efficient methods, with flow chemistry and automated synthesis platforms at the forefront of this evolution. researchgate.netspringerprofessional.de These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. researchgate.net The synthesis of heterocyclic compounds, in particular, has benefited significantly from the adoption of flow chemistry. springerprofessional.demdpi.com
Future research on this compound could involve the development of continuous-flow processes for its synthesis and subsequent functionalization. cam.ac.uk Automated synthesis platforms can be employed for high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic routes. nih.govmpg.de The integration of in-line analytical techniques, such as infrared spectroscopy or mass spectrometry, would allow for real-time monitoring and optimization of the reactions. cam.ac.uk The development of fully automated, multistep flow synthesis systems could enable the on-demand production of this compound and its derivatives with high purity and reproducibility. researchgate.net
| Technology | Advantage for this compound Synthesis | Potential Implementation |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for handling reactive intermediates | Continuous production in microreactors or packed-bed reactors |
| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction parameters | Robotic platforms for parallel synthesis and screening of catalysts and conditions |
| In-line Process Analytical Technology (PAT) | Real-time reaction monitoring and control | Integration of IR, UV-Vis, or NMR probes into the flow system |
| Machine Learning-Assisted Optimization | Algorithmic optimization of reaction conditions for improved yield and selectivity | Use of AI to guide the automated synthesis platform towards optimal process parameters |
Exploration in Materials Science Applications (excluding biomedical)
The unique combination of a halogenated aromatic ring and a heterocyclic moiety in this compound suggests its potential as a building block in materials science. jhu.edu Benzodioxane derivatives have been investigated for their applications in the development of organic light-emitting diodes (OLEDs) and other functional materials. ontosight.ai The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the incorporation of this unit into larger polymeric or oligomeric structures.
Future research could explore the synthesis of novel polymers or small molecules derived from this compound for applications in organic electronics. The fluorine and bromine atoms can influence key material properties such as solubility, thermal stability, and electronic energy levels. The development of functional materials from renewable feedstocks is also a growing area of interest, and the benzodioxane scaffold can be derived from bio-based resources. biovanix.com
| Material Class | Potential Application | Role of this compound |
| Organic Semiconductors | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) | As a monomer or building block to tune the electronic properties and morphology of the active layer |
| Luminescent Materials | Organic light-emitting diodes (OLEDs) | As a host or dopant material, with the halogen atoms influencing the emission color and efficiency |
| High-Performance Polymers | Engineering plastics with enhanced thermal or chemical resistance | As a monomer to introduce rigidity and flame-retardant properties |
| Functional Dyes | Dyes for specialized applications such as sensors or imaging | The chromophoric system can be extended through functionalization at the bromine position |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-6-fluoro-1,3-dioxaindane, and how do reaction conditions influence yield?
- Methodological Answer : Synthetic routes can be optimized using factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For bromo-fluoro heterocycles, nucleophilic substitution or Suzuki-Miyaura coupling are common. For example, halogenated intermediates (e.g., bromo-fluoro benzyl derivatives) often require anhydrous conditions and inert atmospheres to minimize side reactions . A factorial approach (2³ design) can systematically test variables:
Q. How can NMR and mass spectrometry resolve structural ambiguities in bromo-fluoro compounds?
- Methodological Answer : ¹H/¹³C NMR can identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic regions). For this compound, ¹⁹F NMR (~-110 ppm for aromatic F) and HSQC correlations clarify regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ with isotopic peaks for Br/F) .
Q. What factors influence the reactivity of bromo and fluoro substituents in cross-coupling reactions?
- Methodological Answer : Bromine’s electronegativity facilitates oxidative addition in Pd-catalyzed couplings, while fluorine’s electron-withdrawing effect stabilizes intermediates. Solvent choice (e.g., DMF for polar transition states) and base (K₂CO₃ vs. Cs₂CO₃) impact reaction rates. Competitive C-F activation is rare but can occur under high-temperature, ligand-free conditions .
Q. How should researchers assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring quantify degradation products. For bromo-fluoro compounds, acidic conditions may hydrolyze the dioxane ring, while basic conditions could dehalogenate bromine. Store samples at -20°C in amber vials under argon to prevent photolysis and oxidation .
Q. What purification techniques are most effective for halogenated heterocycles?
- Methodological Answer : Flash chromatography with silica gel (hexane/EtOAc) separates halogenated byproducts. For polar impurities, reverse-phase HPLC (C18 column, MeOH/H₂O) is preferred. Recrystallization from ethanol/water mixtures enhances crystalline purity. TLC (UV/iodine visualization) monitors progress .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict bromine vs. fluorine reactivity. Molecular docking studies assess steric effects in cross-coupling. Software like COMSOL Multiphysics integrates reaction kinetics and diffusion parameters for process optimization .
Q. What experimental designs address contradictory data in reaction optimization?
- Methodological Answer : Use response surface methodology (RSM) to resolve conflicting variables (e.g., temperature vs. catalyst loading). For inconsistent yields, replicate experiments with nested ANOVA to identify outliers. Multivariate analysis (e.g., PCA) correlates spectral data (NMR, IR) with reaction outcomes .
Q. How can AI enhance synthesis prediction for novel derivatives?
- Methodological Answer : Machine learning models trained on reaction databases (e.g., Reaxys) predict feasible pathways. AI-driven platforms like ICReDD’s integrated computational/experimental workflows screen catalysts and solvents. Real-time adjustments via AI reduce trial-and-error in flow chemistry setups .
Q. What strategies mitigate environmental impacts of brominated byproducts?
Q. How do surface interactions (e.g., silica, glass) affect compound degradation during storage?
- Methodological Answer :
Surface-sensitive techniques (AFM, ToF-SIMS) analyze adsorption/desorption kinetics. Silanized glassware minimizes acidic surface interactions. Stability studies under controlled humidity (10–90% RH) identify hydrolysis pathways. Compare degradation rates in glass vs. polypropylene containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
